molecular formula C14H7Cl3F3NO2 B2704829 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 241147-01-3

2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone

Cat. No.: B2704829
CAS No.: 241147-01-3
M. Wt: 384.56
InChI Key: LAYKZIHQNSONHB-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrrole ring. This compound is notable for its unique structure, which includes both trichloro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with a pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and pyrrole ring play a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-(4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl)-1-ethanone
  • 2,2,2-Trichloro-1-(4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl)-1-ethanone

Uniqueness

Compared to similar compounds, 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone is unique due to its specific arrangement of halogen atoms and the presence of both trichloro and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3NO2/c15-13(16,17)12(23)10-5-7(6-21-10)11(22)8-3-1-2-4-9(8)14(18,19)20/h1-6,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYKZIHQNSONHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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